2-[3-[(E)-(3,5-Dioxo-1,2,4-triazolidin-4-yl)iminomethyl]indol-1-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[3-[(E)-(3,5-Dioxo-1,2,4-triazolidin-4-yl)iminomethyl]indol-1-yl]acetic acid , commonly referred to as NL1-NL3 , is an indole-based compound. Its chemical structure comprises an indole core with a triazolidine ring and an iminomethyl group. The compound exhibits potential antibacterial properties by targeting bacterial cystathionine γ-lyase (bCSE), a key enzyme responsible for hydrogen sulfide (H2S) production in pathogenic bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa .
2.
Synthesis Analysis
The efficient synthesis of NL1-NL3 involves gram-scale quantities. The main building block is 6-bromoindole , which serves as the foundation for all three inhibitors. The synthetic methods include Pd-catalyzed cross-coupling reactions and assembly at the nitrogen atom of the 6-bromoindole core. These methods enable the preparation of NL1, NL2, and NL3, each with distinct structural modifications .
3.
Molecular Structure Analysis
NL1-NL3’s molecular structure consists of an indole ring, a triazolidine moiety, and an acetic acid side chain. The iminomethyl group contributes to its antibacterial activity by interacting with bCSE. The precise arrangement of atoms and functional groups within the molecule influences its biological properties .
4.
Chemical Reactions Analysis
NL1-NL3 undergoes various chemical reactions, including cross-coupling reactions during synthesis. These reactions lead to the formation of specific bonds and functional groups. Understanding these transformations is crucial for optimizing synthetic routes and designing derivatives with enhanced efficacy .
5.
Physical and Chemical Properties Analysis
Mechanism of Action
NL1-NL3 inhibits bCSE, reducing H2S production in pathogenic bacteria. By disrupting this essential metabolic pathway, it enhances bacterial sensitivity to antibiotics. Further studies are needed to elucidate the precise binding interactions between NL1-NL3 and bCSE, shedding light on its mechanism of action .
6.
Properties
IUPAC Name |
2-[3-[(E)-(3,5-dioxo-1,2,4-triazolidin-4-yl)iminomethyl]indol-1-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O4/c19-11(20)7-17-6-8(9-3-1-2-4-10(9)17)5-14-18-12(21)15-16-13(18)22/h1-6H,7H2,(H,15,21)(H,16,22)(H,19,20)/b14-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTQLZMNIONGTPL-LHHJGKSTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC(=O)O)C=NN3C(=O)NNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2CC(=O)O)/C=N/N3C(=O)NNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.